Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)-
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Overview
Description
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is a complex organic compound belonging to the class of cycloalkanes. This compound is characterized by its unique structure, which includes multiple fused rings and various substituents. It is a member of the fusicoccane-type diterpenoids, which are known for their diverse biological activities and complex molecular architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves multiple steps, including cyclization and functional group modifications. One common synthetic route involves the use of a diterpene synthase enzyme, which catalyzes the formation of the core structure. This is followed by various chemical reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, such as the expression of specific genes in microbial hosts. This allows for the large-scale production of the compound under controlled conditions. The use of cytochrome P450 enzymes is also common in the industrial synthesis, as they facilitate the oxidation and functionalization of the core structure .
Chemical Reactions Analysis
Types of Reactions
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of multiple oxidation products.
Reduction: Involves the addition of hydrogen to the molecule, often using metal catalysts.
Substitution: Reactions where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and cytochrome P450 enzymes.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex cyclization reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various fine chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, its interaction with cytochrome P450 enzymes facilitates the oxidation of various substrates, leading to the formation of biologically active products .
Comparison with Similar Compounds
Similar Compounds
Fusicoccane-type diterpenoids: Share a similar core structure but differ in the nature and position of substituents.
Uniqueness
Cyclopentacycloundecene, tetradecahydro-3a,6,10-trimethyl-1-(1-methylethyl)- is unique due to its specific combination of fused rings and substituents, which confer distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a compound of significant interest .
Properties
CAS No. |
63089-91-8 |
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Molecular Formula |
C20H38 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
6,10,12a-trimethyl-3-propan-2-yl-2,3,3a,4,5,6,7,8,9,10,11,12-dodecahydro-1H-cyclopenta[11]annulene |
InChI |
InChI=1S/C20H38/c1-15(2)18-12-14-20(5)13-11-17(4)8-6-7-16(3)9-10-19(18)20/h15-19H,6-14H2,1-5H3 |
InChI Key |
LHMPXXLEHBKWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CCC2(CCC(C2CC1)C(C)C)C)C |
Origin of Product |
United States |
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